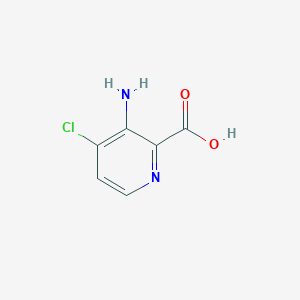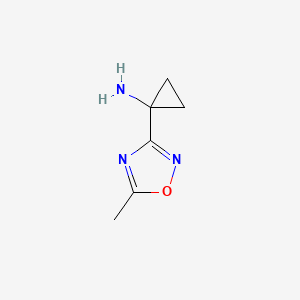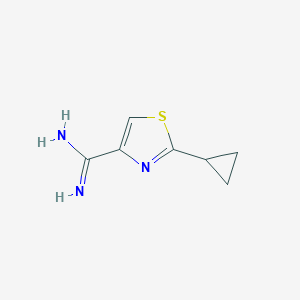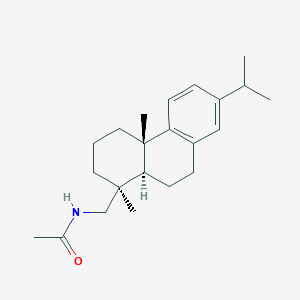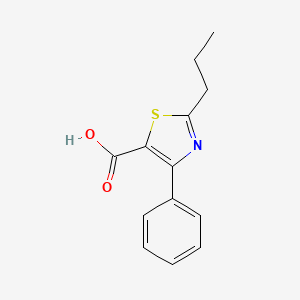
4-Phenyl-2-propylthiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-propylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-propylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with a substituted acetophenone under acidic conditions, followed by oxidation to form the thiazole ring . The reaction conditions often include the use of sulfur-containing reagents such as sulfuryl chloride or thionyl chloride to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenyl-2-propylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-propylthiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 4-Phenyl-2-propylthiazole-5-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The thiazole ring’s ability to participate in electron delocalization makes it a versatile scaffold for interacting with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-4-p-tolylthiazole-5-carboxylic acid
- 4-(4-Methylphenyl)-2-phenyl-5-thiazolecarboxylic acid
Comparison: 4-Phenyl-2-propylthiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted applications .
Eigenschaften
Molekularformel |
C13H13NO2S |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
4-phenyl-2-propyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13NO2S/c1-2-6-10-14-11(12(17-10)13(15)16)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16) |
InChI-Schlüssel |
CYXPGHOHYSTKEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




